2-(6-pyridin-2-ylpyridazin-3-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(6-pyridin-2-ylpyridazin-3-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5OS2/c20-12(17-14-16-7-8-21-14)9-22-13-5-4-11(18-19-13)10-3-1-2-6-15-10/h1-8H,9H2,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCHCJVCLHZPCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(C=C2)SCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601329063 | |
| Record name | 2-(6-pyridin-2-ylpyridazin-3-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601329063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24779555 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
894001-55-9 | |
| Record name | 2-(6-pyridin-2-ylpyridazin-3-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601329063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-pyridin-2-ylpyridazin-3-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of Pyridazinyl Intermediate: The initial step involves the formation of a pyridazinyl intermediate through the reaction of 2-chloropyridazine with 2-aminopyridine under reflux conditions in the presence of a base such as potassium carbonate.
Thiazole Formation: The next step involves the synthesis of the thiazole ring by reacting 2-bromoacetylthiazole with the pyridazinyl intermediate in the presence of a base like sodium hydride.
Final Coupling: The final step is the coupling of the thiazole derivative with the pyridazinyl intermediate to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(6-pyridin-2-ylpyridazin-3-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogens in the pyridazine and pyridine rings can be reduced under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridazine and pyridine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(6-pyridin-2-ylpyridazin-3-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(6-pyridin-2-ylpyridazin-3-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or enzymes involved in cell proliferation, leading to its potential anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Modifications
The compound belongs to a family of pyridazine-thiazole hybrids with variations in substituents on the pyridazine ring and acetamide group. Key analogues include:
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences
Core Heterocycle Modifications: Pyridazine vs. Pyrimidine: SirReal2 replaces the pyridazine with a pyrimidine ring, reducing planarity but introducing methyl groups for hydrophobic interactions .
Acetamide Tail Variations :
- Thiazole Substituents : The main compound’s unmodified thiazole contrasts with SirReal2’s naphthalenylmethyl group, which increases lipophilicity (logP ~3.5 vs. ~2.8 for the main compound) .
- Aryl vs. Alkyl Groups : Cyclopentyl (893994-76-8) and cyclopropyl (EN300-18056273) substitutions improve membrane permeability but may reduce solubility .
Biological Activity: SirReal2: Demonstrates potent SIRT2 inhibition (IC₅₀ ~0.2 μM), attributed to its naphthalenylmethyl-thiazole motif . Main Compound: No explicit activity data is provided, but its smaller size and lower molecular weight (329.4 vs.
Physicochemical and Pharmacokinetic Trends
- Solubility : The main compound’s solubility (0.7 μg/mL) is lower than phenyl- or pyrimidine-based analogues (e.g., 896058-17-6: ~1.2 μg/mL) due to reduced polar surface area .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
